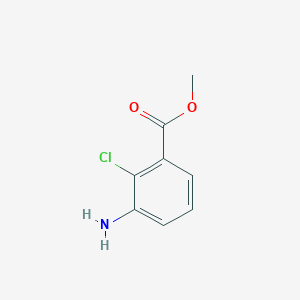

Methyl 3-amino-2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQKMXNIWIFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568748 | |

| Record name | Methyl 3-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120100-15-4 | |

| Record name | Methyl 3-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-2-chlorobenzoate (CAS No. 120100-15-4), an important intermediate in the synthesis of various organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and property determination.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental values are available for related isomers, much of the data for the target compound is predicted from computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Predicted Boiling Point | 298.5 ± 20.0 °C | [3][4][5] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | 1.51 ± 0.10 | [3][4] |

| Predicted logP | 2.29 | [6] |

| Melting Point | No data available | [7] |

| Solubility | No data available | [7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized from standard laboratory procedures and can be adapted for specific experimental conditions.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of n-Octanol/Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the prepared solution is added to a known volume of the other saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a compound with an amino group, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for pKa determination.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is the pH at which half of the amino groups are protonated. This corresponds to the pH at the half-equivalence point on the titration curve.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and the experimental workflow for the determination of its physicochemical properties.

Caption: Proposed synthesis workflow for this compound.

Caption: Experimental workflow for physicochemical property determination.

References

- 1. appchemical.com [appchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 120100-15-4 | CAS DataBase [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 120100-15-4 [sigmaaldrich.com]

- 6. 120100-15-4(this compound) | Kuujia.com [kuujia.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120100-15-4 Name: [xixisys.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-2-chlorobenzoate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-2-chlorobenzoate, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is an aromatic organic compound with a molecular formula of C₈H₈ClNO₂.[1][2][3][4][5] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and an amino group at position 3. The systematic IUPAC name for this compound is this compound.[1]

A comprehensive list of its chemical identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 120100-15-4[1][2][3][4][5] |

| Molecular Formula | C₈H₈ClNO₂[1][2][3][4][5] |

| Molecular Weight | 185.61 g/mol [1][5] |

| SMILES | COC(=O)C1=C(C=CC=C1N)Cl |

| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 |

| InChIKey | NKBQKMXNIWIFAE-UHFFFAOYSA-N[1] |

digraph "Methyl_3-amino-2-chlorobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="2.5,0!", fontsize=12, fontcolor="#202124"]; O1 [label="O", pos="3.4,0.7!", fontsize=12, fontcolor="#EA4335"]; O2 [label="O", pos="2.5,-1.2!", fontsize=12, fontcolor="#EA4335"]; C8 [label="C", pos="3.8,-1.9!", fontsize=12, fontcolor="#202124"]; Cl [label="Cl", pos="-2.5,-0.1!", fontsize=12, fontcolor="#34A853"]; N [label="N", pos="-2.5,-2.8!", fontsize=12, fontcolor="#4285F4"];

// Bond edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; O2 -- C8 [len=1.5]; C2 -- Cl [len=1.5]; C3 -- N [len=1.5];

// Hydrogen labels (implicit for clarity in this representation) }

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 298.5 ± 20.0 °C at 760 mmHg | [1] (Predicted) |

| Physical Form | Liquid | [1] |

| Purity | ≥95% - ≥97% | [1][5] |

| Storage Temperature | 4°C, protect from light | [1] |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation. Experimental verification is highly recommended.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.8 - 7.5 | m |

| -NH₂ | 4.0 - 5.0 | br s |

| -OCH₃ | ~3.9 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~167 |

| Ar-C (quaternary) | 120 - 150 |

| Ar-CH | 115 - 135 |

| -OCH₃ | ~52 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-amino-2-chlorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 3-amino-2-chlorobenzoic acid

This synthesis can be adapted from known procedures for related isomers. A potential route starts from 2,3-dichlorobenzoic acid.

Protocol:

-

Dissolution: Dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide).

-

Amination: Transfer the solution to a high-pressure reactor. Add a copper catalyst (e.g., copper bronze, copper(I) salts, or copper(II) salts) and an excess of ammonia (approximately 500 to 2500 mol %).

-

Reaction: Heat the mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under pressure.

-

Work-up: After cooling, the excess ammonia is removed. The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of approximately 3.

-

Isolation: The precipitated 3-amino-2-chlorobenzoic acid is collected by filtration, washed with water, and dried.

Step 2: Esterification of 3-amino-2-chlorobenzoic acid

The synthesis of the final product, this compound, can be achieved via Fischer esterification.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 3-amino-2-chlorobenzoic acid in a large excess of methanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization Protocols

The following are general protocols for the spectroscopic characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the amino (N-H stretching), ester (C=O stretching), and chloro-aromatic (C-Cl stretching) functional groups.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer.

-

Data Acquisition: Obtain the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, identifiers, and predicted properties of this compound. While experimental data is limited, the provided information and plausible synthetic and characterization protocols offer a solid foundation for researchers working with this compound. Further experimental investigation is encouraged to validate the predicted data and expand the understanding of this important chemical intermediate.

References

In-Depth Technical Guide on the Solubility of Methyl 3-Amino-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and logical workflows for these procedures.

While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide compiles the existing qualitative information and provides standardized methods for its empirical determination.

Physicochemical Properties

To provide a foundational context for its solubility, the key physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Melting Point | 35-42°C[1] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) |

| Appearance | White to light yellow powder or lump |

Solubility Data

Precise quantitative solubility values for this compound in various solvents are not well-documented in publicly accessible literature. However, based on available safety data sheets and information on structurally similar compounds, a qualitative solubility profile can be inferred. The parent compound, 2-amino-3-chlorobenzoic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3] It is also described as poorly soluble in water.[4]

For this compound itself, it is generally described as sparingly soluble in water. The following table summarizes the available qualitative solubility information. Researchers are encouraged to determine quantitative data experimentally using the protocols outlined in the subsequent sections.

| Solvent | Qualitative Solubility |

| Water | Sparingly Soluble / Poorly Soluble[4] |

| Methanol | Soluble (inferred from parent compound)[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (inferred from parent compound)[2][3][4] |

| Ethyl Acetate | Soluble (inferred from parent compound)[4] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, two standard experimental methodologies are detailed below: the gravimetric method and the UV/Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

-

Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry to a constant weight.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtered solution (L)

Gravimetric method workflow for solubility determination.

UV/Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent using UV/Vis spectrophotometry.

Materials:

-

This compound (high purity)

-

Solvent of interest (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound. Measure the absorbance of each standard solution at the λmax.

-

Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

Part B: Determination of Solubility

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully withdraw a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Solubility = Concentration of diluted solution × Dilution factor

UV/Vis spectrophotometric method workflow.

Signaling Pathways and Logical Relationships

As a chemical intermediate, this compound is not typically studied for its direct interaction with biological signaling pathways. Its primary relevance lies in its role as a building block in the synthesis of more complex, biologically active molecules. The logical relationship in its use is a synthetic one, where it serves as a precursor in multi-step chemical syntheses.

The following diagram illustrates a generalized synthetic pathway where this compound could be utilized.

Generalized synthetic pathway utilizing the subject compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided detailed, actionable protocols for its experimental determination. While quantitative data remains sparse in the literature, the methodologies and workflows presented herein provide a robust framework for researchers to generate this critical data in their own laboratories. A comprehensive understanding of solubility is essential for the effective utilization of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-amino-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 3-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. This document outlines the compound's physicochemical properties, potential hazards, recommended handling procedures, and detailed experimental protocols for safety assessment. The information herein is intended to support safe laboratory practices and to provide a framework for further investigation into the compound's biological activity.

Physicochemical Properties

This compound is a substituted aromatic ester. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 120100-15-4 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 35-37°C | [2] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2] |

| Purity | ≥97% | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Skin and Body Protection: Laboratory coat and, if a significant risk of splashing exists, additional protective clothing.[4]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[3] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Safety and Biological Assessment

This section provides detailed methodologies for key experiments relevant to the safety assessment and potential biological activity of this compound.

Synthesis of this compound

This compound can be synthesized from 2-amino-3-chlorobenzoic acid. A typical laboratory-scale synthesis protocol is described below.[5]

Materials:

-

2-amino-3-chlorobenzoic acid

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water (H₂O)

-

500 mL reaction flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

To a 500 mL reaction flask, add 150 g of DMF, followed by 30 g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 17.3 g (0.125 mol) of potassium carbonate at room temperature.[5]

-

Cool the mixture to 10°C using a cooling bath and stir for 30 minutes.[5]

-

Slowly add 22.4 g (0.178 mol) of dimethyl sulfate dropwise to the reaction mixture.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[5]

-

Pour the reaction mixture into 400 mL of water to precipitate the product.[5]

-

Filter the precipitate, wash the filter cake with water, and dry to obtain this compound.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[3][6][7][8]

Principle:

The test chemical is applied topically to a reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the reduction in cell viability compared to negative controls, measured by the MTT assay.[3]

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

Test chemical (this compound)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., sterile PBS)

-

MTT solution (0.5 mg/mL)

-

Isopropanol

-

Multi-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Pre-incubation: Place the RhE tissues in a multi-well plate with fresh assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

-

Application of Test Chemical: Apply the test chemical (solid or liquid) topically to the surface of the RhE tissue. Apply the negative and positive controls to separate tissues.

-

Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

-

Post-incubation: Transfer the tissues to a new plate with fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO₂.

-

MTT Assay:

-

Transfer the tissues to a new plate containing MTT solution.

-

Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Extract the formazan from the tissues using isopropanol.

-

Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[3]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test identifies chemicals that do not require classification for eye irritation or serious eye damage.[4][9][10][11]

Principle:

The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the reduction in tissue viability via the MTT assay.[9]

Materials:

-

Reconstructed human Cornea-like Epithelium (RhCE) tissue models (e.g., EpiOcular™)

-

Assay medium

-

Test chemical (this compound)

-

Positive and negative controls

-

MTT solution (0.5 mg/mL)

-

Isopropanol

-

Multi-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Tissue Pre-incubation: Equilibrate the RhCE tissues in fresh assay medium.

-

Test Chemical Application: Apply the test substance topically to the RhCE inserts.[9]

-

Incubation: Incubate the treated tissues for a specified period (e.g., 30 minutes for liquids, 6 hours for solids).[11]

-

Rinsing and Post-incubation: Thoroughly rinse the tissues and transfer them to fresh medium for a post-incubation period.

-

MTT Assay: Perform the MTT assay as described in the skin irritation protocol to determine cell viability.

-

Data Analysis: A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is > 60%.[11]

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO). Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13][14]

Principle:

The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[13]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[12]

-

Escherichia coli strain (e.g., WP2 uvrA)[13]

-

Nutrient broth

-

Top agar

-

Minimal glucose agar plates

-

Test chemical (this compound)

-

Positive and negative controls

-

S9 metabolic activation system (prepared from rat liver)[12]

Procedure:

-

Bacterial Culture: Grow the bacterial tester strains overnight in nutrient broth.

-

Plate Incorporation Method:

-

To a test tube containing molten top agar, add the bacterial culture, the test chemical at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Potential Biological Activity: Modulation of the PI3K/AKT Signaling Pathway

While direct studies on this compound's interaction with signaling pathways are limited, research on its precursor, 2-Amino-3-chlorobenzoic acid, has shown potent anticancer activity against breast cancer cell lines. This activity is linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[6]

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, providing evidence of pathway inhibition.[2][15][16][17]

Materials:

-

Cancer cell line of interest

-

Cell culture reagents

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein samples by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total AKT, followed by incubation with an HRP-conjugated secondary antibody.[16]

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[15]

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT. A decrease in this ratio in treated cells compared to control cells indicates inhibition of the PI3K/AKT pathway.

This guide provides a comprehensive overview of the safety, handling, and potential biological relevance of this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and follow institutional safety guidelines when working with this compound. The provided experimental protocols offer a foundation for conducting thorough safety assessments and exploring the compound's mechanism of action in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. senzagen.com [senzagen.com]

- 4. oecd.org [oecd.org]

- 5. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 11. tecolab-global.com [tecolab-global.com]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methyl 3-amino-2-chlorobenzoate: A Core Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 3-amino-2-chlorobenzoate is a versatile aromatic building block pivotal in the synthesis of complex heterocyclic scaffolds for targeted therapeutics. Its unique substitution pattern, featuring an amine, a chloro group, and a methyl ester, provides a reactive platform for constructing a variety of pharmacologically active molecules. This guide details its synthesis, key reactions, and its role as a precursor in the development of kinase inhibitors targeting critical signaling pathways in oncology.

Physicochemical Properties and Synthesis

This compound is typically an off-white to light yellow crystalline powder. Its structure allows for diverse chemical modifications, making it a valuable starting material in multi-step organic synthesis.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 120100-15-4 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of the title compound: esterification of the corresponding carboxylic acid and reduction of a nitro-substituted precursor.

This method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of a base.

Experimental Protocol: Esterification [3][4]

-

In a 500 mL reaction flask, add 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 150g of N,N-Dimethylformamide (DMF).[3][4]

-

Add 17.3g (0.125 mol) of potassium carbonate to the mixture.[3][4]

-

Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise.[3][4]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.[3][4]

-

Pour the reaction mixture into 400 mL of water to precipitate a white solid.[4]

-

Stir the slurry for 1 hour, then collect the solid by filtration.[4]

-

Wash the filter cake with water and dry to obtain the final product.[4]

Table 2: Quantitative Data for Esterification Synthesis

| Parameter | Value | Reference |

| Yield | 91.1 - 95.0% | [3][4] |

| Purity (HPLC) | 96 - 97% | [3][4] |

This route involves the reduction of the nitro group of a precursor ester, commonly using iron powder in an acidic medium.

Experimental Protocol: Reduction [2]

-

To a solution of methyl 3-chloro-2-nitrobenzoate (2.5 g, 11.6 mmol) in ethanol/acetic acid (100 mL/100 mL), add iron powder (1.94 g, 34.8 mmol) at room temperature.[2]

-

Reflux the suspension for 2 hours under a nitrogen atmosphere.[2]

-

After completion, cool the reaction to room temperature and partially remove the solvent via rotary evaporation.[2]

-

Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[2]

-

Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product as a tan oily substance.[2]

Table 3: Quantitative Data for Reduction Synthesis

| Parameter | Value | Reference |

| Yield | 79% | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.86 (s, 3H), 6.25 (s, 2H), 6.57 (t, J = 7.93 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 7.79 (dd, J = 8.06, 1.51 Hz, 1H) | [2] |

| Mass Spec (MH+) | 185.95 | [2] |

Applications in the Synthesis of Kinase Inhibitors

The strategic placement of reactive groups on this compound makes it an ideal precursor for building complex heterocyclic systems that function as kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation.

Precursor to Pyridothienopyrimidinone-Based Pim-1 Kinase Inhibitors

Pim-1 is a proto-oncogene that is overexpressed in several cancers, making it a key therapeutic target. Derivatives of pyridothienopyrimidinone synthesized from precursors like this compound have shown potent inhibitory activity against Pim-1 kinase.[5][6][7][8]

The synthesis involves the construction of a thieno[2,3-b]pyridine core, which is then cyclized to form the pyridothienopyrimidinone scaffold. While direct synthesis from this compound is part of a multi-step process, related aminothieno[2,3-b]pyridine carboxamides serve as direct precursors for this cyclization.[5]

Experimental Protocol: Synthesis of 2-Aryl-pyridothienopyrimidinones [5]

-

A mixture of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and an appropriate aromatic aldehyde (1:1 molar ratio) is prepared in glacial acetic acid.[5]

-

The mixture is heated under reflux for a specified time until the reaction is complete (monitored by TLC).[5]

-

Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the target 2-aryl-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one.[5]

Table 4: Biological Activity of Pyridothienopyrimidinone Derivatives

| Compound | Pim-1 Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM, MCF7) | Cytotoxicity IC₅₀ (µM, HCT116) | Reference |

| 3b | 0.06 | 1.84 | 2.74 | [5] |

| 3e | 0.06 | 0.22 | 0.37 | [5] |

Precursor to Quinazolinone-Based PI3K/AKT Inhibitors

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a common feature in many human cancers. Quinazolinone derivatives, synthesized from anthranilic acid precursors like 2-amino-3-chlorobenzoic acid, have been developed as potent inhibitors of this pathway.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones [9]

-

Reflux a mixture of 2-amino-3-chlorobenzoic acid, a primary amine, and an ortho ester in a suitable solvent.[9]

-

Monitor the reaction by TLC until completion.[9]

-

Cool the reaction mixture to allow the product to precipitate.[9]

-

Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified quinazolinone derivative.[9]

Role in the Synthesis of MEK Inhibitor Trametinib

This compound is structurally related to key intermediates used in the synthesis of potent and selective MEK inhibitors, such as Trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2, which are components of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.[10][11][12] The synthesis of Trametinib and its analogs often involves precursors derived from substituted aminobenzoic acids.

The synthesis of Trametinib is a complex, multi-step process. The core structure is built using intermediates that can be derived from substituted aminobenzoic acids, highlighting the importance of precursors like this compound in accessing these complex molecular architectures.

Conclusion

This compound is a high-value synthetic precursor that provides a reliable and versatile entry point for the synthesis of a multitude of complex heterocyclic compounds. Its application in the construction of potent kinase inhibitors for targeted cancer therapy underscores its significance in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this key building block in their synthetic endeavors.

References

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]

- 3. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trametinib [a.osmarks.net]

- 12. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 3-amino-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-chlorobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The reactivity of its amino group is modulated by the electronic and steric effects of the adjacent chloro and methyl ester substituents. This technical guide provides a comprehensive overview of the chemical behavior of this amino group, detailing its involvement in key organic transformations. This document includes a summary of its reactivity, detailed experimental protocols for representative reactions, and quantitative data to inform synthetic strategies.

Introduction

The synthetic utility of an aromatic amine is largely dictated by the nucleophilicity and basicity of the amino group. In the case of this compound, the positioning of the chloro and methyl ester groups relative to the amine functionality introduces significant electronic and steric influences that temper its reactivity. The electron-withdrawing nature of both the ortho-chloro and meta-methoxycarbonyl groups decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline. Furthermore, the ortho-chloro substituent provides considerable steric hindrance, which can influence the accessibility of the amino group to various reagents.

This guide explores the practical implications of these structural features on the participation of the amino group in several pivotal classes of reactions, including diazotization-based transformations, palladium-catalyzed cross-coupling reactions, acylations, and alkylations. Understanding these reactivity patterns is crucial for the effective incorporation of this versatile scaffold into complex target molecules.

Physicochemical Properties and Reactivity Overview

The reactivity of the amino group in this compound is a product of competing electronic and steric factors.

Electronic Effects:

-

Inductive Effect (-I): The electronegative chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and the amino group.

-

Mesomeric Effect (+M): The amino group has a lone pair of electrons that can be delocalized into the aromatic ring through the mesomeric effect, increasing electron density at the ortho and para positions.

-

Combined Effect: The electron-withdrawing inductive effect of the chlorine and the methyl ester group outweighs the mesomeric effect of the amino group, resulting in a less nucleophilic and less basic amine compared to aniline.

Steric Effects:

-

Ortho Effect: The presence of the chlorine atom in the ortho position sterically hinders the approach of electrophiles and other reactants to the amino group. This "ortho effect" can significantly impact reaction rates and, in some cases, prevent reactions that would otherwise be facile.

A predicted pKa value for the conjugate acid of a similar compound, methyl 2-amino-3-chlorobenzoate, is approximately 0.25±0.10, indicating significantly lower basicity than aniline (pKa of anilinium ion is ~4.6). While this is for a constitutional isomer, it provides a reasonable estimate for the reduced basicity of the target molecule due to the presence of electron-withdrawing groups.

The following sections will delve into specific reactions, providing both a theoretical framework and practical experimental details.

Key Reactions of the Amino Group

Diazotization and Sandmeyer-type Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.

Reaction Workflow:

Figure 1: General workflow for the Sandmeyer reaction of this compound.

Experimental Protocol: Diazotization

A general procedure for the diazotization of an aminobenzoic acid involves dissolving the amine in an aqueous mineral acid, cooling the solution to 0-5 °C, and adding a solution of sodium nitrite dropwise.

-

Reagents: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water.

-

Procedure:

-

Dissolve this compound in a suitable aqueous acid (e.g., 3M HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in subsequent reactions.

-

Note: Aryl diazonium salts can be unstable and are typically used in situ without isolation.

Buchwald-Hartwig Amination

While this compound is itself an amine, the principles of Buchwald-Hartwig amination can be applied to its synthesis from the corresponding aryl halide. Understanding these conditions is relevant for professionals in drug development who may need to synthesize analogs. For instance, the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid has been reported, demonstrating the feasibility of amination at this position.

Catalytic Cycle:

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol (Ammoniation of a related substrate):

This protocol for the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid can be adapted for the synthesis of the target molecule's scaffold.[1]

-

Reagents: 3-methyl-2-chlorobenzoic acid, Dimethyl sulfoxide (DMSO), Cuprous chloride (CuCl), Sodium carbonate (Na₂CO₃), Ammonia gas (NH₃).

-

Procedure:

-

To a reaction vessel, add 3-methyl-2-chlorobenzoic acid (200g), DMSO (150g), cuprous chloride (0.5g), and sodium carbonate (1.5g) as catalysts.[1]

-

Heat the mixture to 130 °C and introduce ammonia gas (approximately 22g).[1]

-

Increase the temperature to 150 °C and maintain for 4 hours.[1]

-

After the reaction is complete, remove the DMSO by vacuum distillation.[1]

-

Wash the residue with water and recrystallize from methanol to obtain the product.[1]

-

Quantitative Data (for the synthesis of 3-methyl-2-aminobenzoic acid): [1]

| Reactant | Amount |

| 3-methyl-2-chlorobenzoic acid | 200 g |

| DMSO | 150 g |

| Cuprous chloride | 0.5 g |

| Sodium carbonate | 1.5 g |

| Ammonia gas | ~22 g |

| Product | |

| 3-methyl-2-aminobenzoic acid | 160 g |

| Yield | 90.3% |

N-Acylation

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The steric hindrance from the ortho-chloro group may necessitate slightly more forcing conditions compared to unhindered anilines.

Reaction Scheme:

Figure 3: General scheme for the N-acylation of this compound.

Experimental Protocol: Acylation with Acyl Chloride (General)

This protocol is based on the acylation of the related 2-amino-3-chlorobenzoic acid and can be adapted.

-

Reagents: 2-amino-3-chlorobenzoic acid (or methyl ester), Acyl chloride (e.g., acetyl chloride), Anhydrous pyridine or dioxane.

-

Procedure:

-

Dissolve 1 equivalent of the amino compound in a suitable solvent like anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of the acyl chloride dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acylated product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. Reductive amination provides a more controlled method for mono-alkylation. However, direct alkylation with alkyl halides can be achieved under specific conditions.

Reaction Workflow:

Figure 4: Pathways for the N-alkylation of this compound.

Experimental Protocol: N-Methylation of 2-amino-3-chlorobenzoic acid (Illustrative)

This protocol for the synthesis of the methyl ester from the corresponding carboxylic acid also involves N-methylation as a potential side reaction if not controlled, and the conditions can be adapted for intentional N-alkylation.

-

Reagents: 2-amino-3-chlorobenzoic acid, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Dimethyl sulfate ((CH₃)₂SO₄).

-

Procedure:

-

In a reaction flask, add DMF, 2-amino-3-chlorobenzoic acid, and potassium carbonate at room temperature.

-

Cool the mixture to 10 °C and stir for 30 minutes.

-

Slowly add dimethyl sulfate dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 6 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the product.

-

Note: The choice of base and alkylating agent, as well as the reaction temperature, are critical to control the extent of alkylation.

Applications in Synthesis

This compound is a precursor for the synthesis of various heterocyclic compounds of medicinal and agrochemical interest. For instance, substituted aminobenzoic acids are key starting materials for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.

Synthesis of Quinolones (Friedländer Annulation):

The amino group, in conjunction with a carbonyl functionality, can participate in cyclization reactions to form quinoline scaffolds. While the methyl ester itself is not a ketone, this highlights a potential transformation pathway after modification of the ester group.

Logical Relationship for Friedländer Annulation:

References

Electrophilic Substitution on Methyl 3-amino-2-chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on Methyl 3-amino-2-chlorobenzoate, a versatile building block in medicinal chemistry and materials science. The regioselectivity of these reactions is governed by the interplay of the directing effects of the amino, chloro, and methyl ester substituents. This document outlines the theoretical basis for predicting reaction outcomes, provides detailed experimental protocols for key electrophilic substitution reactions, and presents quantitative data where available for analogous systems. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a substituted aromatic compound with three distinct functional groups that influence its reactivity towards electrophiles. Understanding the directing effects of these substituents is crucial for predicting the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The strong activating and ortho-, para-directing amino group, the deactivating but ortho-, para-directing chloro group, and the deactivating and meta-directing methyl ester group create a complex substitution pattern. This guide will delve into the theoretical considerations and practical applications of electrophilic substitution on this substrate.

Theoretical Framework: Predicting Regioselectivity

The regioselectivity of electrophilic substitution on this compound is primarily dictated by the powerful activating effect of the amino group. As a strong activating group, the amino substituent directs incoming electrophiles to the positions ortho and para to it.

-

Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

-

Chloro Group (-Cl): Deactivating but ortho-, para-directing.

-

Methyl Ester Group (-COOCH₃): Deactivating and meta-directing.

The positions on the benzene ring relative to the substituents are as follows:

-

C4: Para to the amino group and meta to the chloro and methyl ester groups.

-

C6: Ortho to the amino group and meta to the chloro group.

-

C5: Meta to the amino group and para to the chloro group.

Considering the activating and directing effects, the primary sites for electrophilic attack are the C4 and C6 positions, which are activated by the amino group. The C6 position is ortho to the strongly activating amino group, while the C4 position is para. Steric hindrance from the adjacent chloro and amino groups might slightly disfavor substitution at the C4 position. However, the para position is often favored electronically. Therefore, a mixture of 4- and 6-substituted products is generally expected, with the precise ratio depending on the specific electrophile and reaction conditions.

dot

potential applications of Methyl 3-amino-2-chlorobenzoate in medicinal chemistry

For Immediate Release

[City, State] – [Date] – Methyl 3-amino-2-chlorobenzoate, a substituted anthranilate, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and strategically placed chlorine and methyl ester functionalities, provide a robust scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and quinazolinone-based anticancer agents.

Core Chemical Attributes and Reactivity

This compound (C₈H₈ClNO₂) is an aromatic compound featuring an aniline and a methyl benzoate moiety. The presence of the electron-withdrawing chlorine atom ortho to the amino group and meta to the methoxycarbonyl group influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. This substitution pattern makes it an ideal starting material for a variety of chemical transformations central to drug discovery.

The primary reactive sites for medicinal chemistry applications are the amino group, which readily undergoes acylation, sulfonylation, and cyclization reactions, and the aromatic ring, which can participate in various coupling reactions.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The structural analog of the topic compound, Methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[1] This established precedent strongly suggests the utility of this compound in the generation of novel kinase inhibitors. The general synthetic strategy involves the sulfonylation of the amino group followed by further modifications to construct the final inhibitor.

While a specific, marketed drug directly synthesized from this compound has not been identified in the public domain, its potential for creating analogs of existing kinase inhibitors is significant. The chloro-substituent, as compared to the fluoro-substituent in the Dabrafenib precursor, can alter the electronic and steric properties of the resulting molecule, potentially leading to modified kinase selectivity, potency, and pharmacokinetic profiles.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor analog using this compound.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Application in the Synthesis of Quinazolinone-Based Anticancer Agents

Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including potent anticancer effects.[2][3] The synthesis of the quinazolinone scaffold often involves the cyclization of anthranilic acid derivatives. This compound can serve as a precursor to 8-chloro-substituted quinazolinones, a substitution pattern that has been explored for its impact on anticancer activity.[4]

The general synthesis of quinazolinones from this compound involves a two-step process: acylation of the amino group followed by cyclization with a primary amine. This versatile method allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Quantitative Data on Related Bioactive Molecules

To illustrate the potential potency of compounds derived from scaffolds related to this compound, the following tables summarize the biological activity of a known BRAF inhibitor and a series of quinazolinone-based anticancer agents.

Table 1: Biological Activity of Dabrafenib (a BRAF Inhibitor)

| Kinase Target | IC50 (nM) |

| BRAF V600E | 0.8 |

| BRAF wild-type | 3.2 |

| c-RAF | 5.0 |

Data sourced from publicly available information.

Table 2: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 45 | A549 (Lung) | 0.44 | [5] |

| Quinazolinone 7 | MCF-7 (Breast) | 2.09 | [3] |

| Quinazolinone 7 | HepG2 (Liver) | 2.08 | [3] |

| Compound 101 | MCF-7 (Breast) | 0.34 | [2] |

Experimental Protocols

General Procedure for N-Sulfonylation of this compound

This protocol describes a general method for the synthesis of sulfonamide intermediates, a key step in the preparation of many kinase inhibitors.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (1.1 eq.) to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated product.

Caption: Experimental workflow for N-Sulfonylation.

General Procedure for the Synthesis of 2,3-Disubstituted 8-Chloro-4(3H)-quinazolinones

This protocol outlines the synthesis of quinazolinone derivatives from this compound.[4]

Step 1: Synthesis of the Benzoxazinone Intermediate

-

Acylation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq.) to the solution.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the 8-chloro-2-substituted-4H-benzo[d][2][6]oxazin-4-one intermediate. Collect the solid by filtration and wash with water.

Step 2: Synthesis of the Quinazolinone

-

Condensation: Reflux the benzoxazinone intermediate from Step 1 with a primary amine (1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid) for 6-8 hours.

-

Isolation: Cool the reaction mixture. The 2,3-disubstituted 8-chloro-4(3H)-quinazolinone product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Signaling Pathways of Potential Therapeutic Targets

The potential therapeutic agents derived from this compound are likely to target key signaling pathways implicated in cancer progression.

RAF/MEK/ERK Pathway

BRAF is a key component of the RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer due to mutations. Inhibitors of this pathway, such as Dabrafenib, can block downstream signaling, leading to decreased cell proliferation and survival.

Caption: The RAF/MEK/ERK signaling pathway and potential inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Many quinazolinone-based inhibitors exert their anticancer effects by targeting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility in synthesizing potential kinase inhibitors, analogous to established drugs like Dabrafenib, and a wide array of quinazolinone-based anticancer agents makes it a molecule of significant interest to the medicinal chemistry community. Further exploration of derivatives from this starting material is warranted to unlock its full therapeutic potential.

References

Methyl 3-amino-2-chlorobenzoate: A Technical Guide for Fragment-Based Drug Discovery

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[3][4] These fragments, typically with molecular weights under 300 Da, can bind with low affinity but high ligand efficiency to protein targets.[3][5] Through structural biology techniques like X-ray crystallography and NMR spectroscopy, the binding mode of these fragments can be determined, providing a solid starting point for optimization into potent drug candidates.[4][5] Methyl 3-amino-2-chlorobenzoate is a chemical fragment with properties that make it a suitable candidate for inclusion in fragment libraries for FBDD campaigns. This technical guide provides an in-depth overview of its chemical properties, synthesis, and application in FBDD, along with detailed experimental protocols for screening and validation.

Properties of this compound

This compound is a small organic molecule belonging to the protein degrader building blocks family.[6] Its key physicochemical properties are summarized in the table below, making it compliant with the "Rule of Three" often used for fragment selection (Molecular Weight < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

| Property | Value | Reference |

| Molecular Formula | C8H8ClNO2 | [6][7] |

| Molecular Weight | 185.61 g/mol | [6][7] |

| CAS Number | 120100-15-4 | [6] |

| Appearance | White to light yellow powder/lump | [7][8] |

| Melting Point | 35-37°C | [8] |

| Boiling Point (Predicted) | 273.8 ± 20.0 °C | [8][9] |

| Density (Predicted) | 1.311 ± 0.06 g/cm3 | [8][9] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area | 52.3 Ų | [7] |

| Purity | ≥ 97% | [6] |

Synthesis of this compound

While a specific, detailed synthesis method for this compound was not found in the provided search results, a general method can be inferred from the synthesis of similar compounds like methyl 2-amino-3-chlorobenzoate. The synthesis typically involves the esterification of the corresponding carboxylic acid.

Reaction Scheme (Hypothetical):

3-amino-2-chlorobenzoic acid reacts with a methylating agent in the presence of a base and an organic solvent to yield this compound.

Experimental Protocol (General):

-

Dissolution: Dissolve 3-amino-2-chlorobenzoic acid in a suitable organic solvent such as Dimethylformamide (DMF) in a reaction flask at room temperature.[11][12][13]

-

Base Addition: Add an inorganic base, such as potassium carbonate, to the solution.[11][12][13]

-

Cooling: Cool the reaction mixture to a temperature between 5°C and 10°C.[11][12][13]

-

Methylation: Slowly add a methylating agent, such as dimethyl sulfate, dropwise to the cooled mixture while stirring.[11][12][13]

-

Reaction: Allow the reaction to proceed at room temperature for 4 to 8 hours with continuous stirring.[11][12][13]

-

Work-up: Upon completion, filter the reaction mixture. The resulting solid is then washed with water and dried to yield the final product, this compound.[11][12][13]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign involves a series of steps from initial screening to hit validation and optimization. The following diagram illustrates a general workflow for an FBDD project utilizing a fragment library containing this compound.

Caption: A general workflow for a fragment-based drug discovery campaign.

Biophysical Screening Techniques in FBDD

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection and characterization.[3][5]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand.[14][15][] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Hypothetical TSA Data for this compound

| Fragment | Concentration (mM) | ΔTm (°C) | Hit? |

| This compound | 1 | 1.5 | Yes |

| Fragment X | 1 | 0.2 | No |

| Fragment Y | 1 | 2.1 | Yes |

Experimental Protocol: Thermal Shift Assay

-

Preparation: Prepare a solution of the target protein in a suitable buffer.

-

Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment solution (e.g., this compound) to each well. Include appropriate controls (protein and dye only, protein with a known binder).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A significant increase in Tm in the presence of the fragment (ΔTm) indicates binding.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[5][17][18] It can provide kinetic data (kon and koff) in addition to binding affinity (KD).[19]